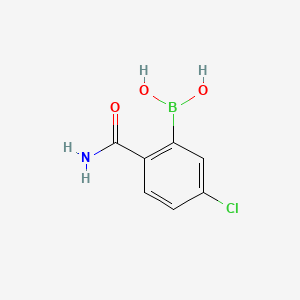

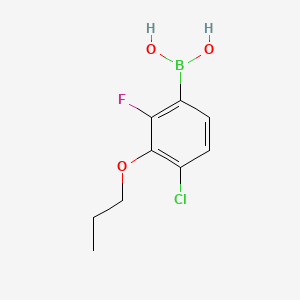

(2-Carbamoyl-5-chlorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Carbamoyl-5-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClNO3 . It is used in industrial and scientific research .

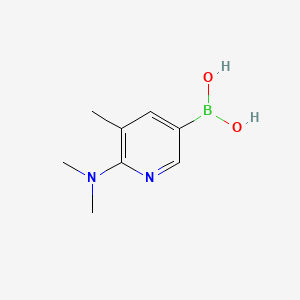

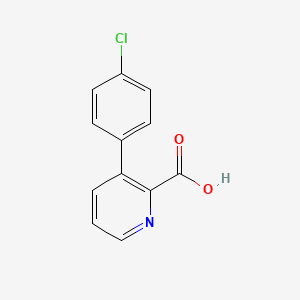

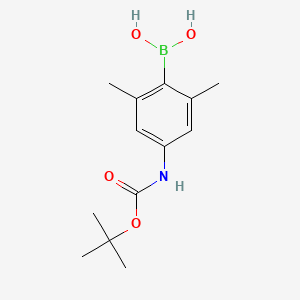

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a carbamoyl group, a chloro group, and a boronic acid group . The exact structure can be represented by the InChI code: 1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) .Scientific Research Applications

Fluorescent Chemosensors

(Huang et al., 2012) highlight the importance of boronic acids in the development of fluorescent chemosensors. These sensors are utilized for detecting carbohydrates and bioactive substances, playing a crucial role in disease diagnosis and prevention. Boronic acid derivatives form cyclic complexes with diols, which are then used as reporters in these sensors.

Fluorescence Quenching Studies

Research by (Geethanjali et al., 2015) involves the study of fluorescence quenching of boronic acid derivatives. This study is significant for understanding the interaction dynamics of these compounds, which can be applied in various chemical and biological sensors.

Boronic Acid in Biological Membranes

(Otsuka et al., 2003) have shown that borates, including boronic acids, interact with carbohydrate moieties in biological membranes. Their study focused on the binding profile of boronic acid with N-acetylneuraminic acid, which is critical for understanding how these compounds interact with biological systems.

Boronic Acid Catalysis

(Hall, 2019) discusses the emerging use of boronic acids as catalysts in organic reactions. The unique ability of boronic acids to form reversible covalent bonds with hydroxy groups allows them to activate various organic compounds, leading to the development of new chemical transformations.

Structural Applications in Nanotechnology

(Mu et al., 2012) demonstrate the use of phenyl boronic acids in modulating the optical properties of carbon nanotubes. These findings are crucial for the development of advanced materials in nanotechnology and electronics.

Suzuki-Miyaura Coupling Reactions

(Hergert et al., 2018) highlight the role of boronic acid derivatives in facilitating Suzuki-Miyaura coupling reactions. This chemical process is essential in creating complex organic compounds, including pharmaceuticals and polymers.

Glucose Sensing

(Das et al., 2011) describe the development of a glucose sensor using boronic acid derivatives. Such sensors have significant applications in medical diagnostics, particularly for monitoring glucose levels in diabetic patients.

Enantioselective Organic Reactions

(Hashimoto et al., 2015) explore the use of boronic acids in catalyzing enantioselective organic reactions. These reactions are crucial in synthesizing chiral compounds, which have wide-ranging applications in pharmaceuticals.

Biomedical Applications

(Cambre & Sumerlin, 2011) emphasize the biomedical applications of boronic acid polymers, including their use in treating various diseases such as HIV, diabetes, and cancer.

Sensing Applications

(Lacina et al., 2014) review the use of boronic acids in diverse sensing applications, highlighting their role in biological labeling and the development of therapeutics.

Safety and Hazards

Properties

IUPAC Name |

(2-carbamoyl-5-chlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCOOWCIFLMDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681735 |

Source

|

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313617-51-4 |

Source

|

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)